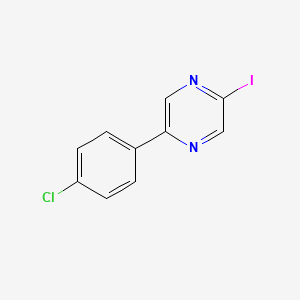

2-(4-Chlorophenyl)-5-iodopyrazine

Description

Properties

Molecular Formula |

C10H6ClIN2 |

|---|---|

Molecular Weight |

316.52 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-5-iodopyrazine |

InChI |

InChI=1S/C10H6ClIN2/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H |

InChI Key |

NVXMOJLXTYOQNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=N2)I)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Antihypertensive Agents

Compounds 23 and 24 (7-chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-ones) exhibit potent α1-adrenergic receptor blocking activity, reducing adrenaline-induced hypertension in rats without affecting heart rate . In contrast, this compound’s iodine atom may alter receptor interaction kinetics compared to the dihydroisoxazole and quinazoline cores of these analogs.

Anticonvulsant Agents

2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (107f) and 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (108f) show protection against electroshock-induced seizures . The pyrazine core of this compound differs from thiadiazole/oxadiazole systems, which may influence blood-brain barrier permeability or target specificity (e.g., GABAergic modulation).

Anticancer Agents

2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazoles (106 and 107 ) inhibit cancer cell lines (SF-295, MCF7, PC-3) with growth percentages >95% at 10⁻⁵ M . The iodine in this compound could enhance DNA intercalation or topoisomerase inhibition compared to fluorine/methoxy substituents in these oxadiazoles.

Cardiovascular Modulators

Thiazole acetic acid derivatives (e.g., SMVA-10 , SMVA-60 ) modulate developed tension and heart rate in isolated tissues, with effects linked to α1-adrenergic pathways . The pyrazine core may offer different pharmacokinetic profiles, such as prolonged half-life or reduced off-target effects.

Data Table: Key Comparative Features

Structural and Mechanistic Insights

- Halogen Effects : Iodine’s larger atomic radius and polarizability may enhance hydrophobic interactions in target binding compared to chlorine or fluorine in analogs .

- Heterocyclic Core : Pyrazines offer planar geometry for π-π stacking, whereas oxadiazoles/thiadiazoles provide hydrogen-bonding sites critical for anticonvulsant activity .

Q & A

Q. Example Optimization Table :

| Step | Reaction | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 65–75 | 85–90 |

| 2 | Iodination | NIS, DCM, RT, 12h | 80–85 | 90–95 |

| 3 | Purification | Ethanol recrystallization | – | 97–99 |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl; pyrazine protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution Q-TOF or Orbitrap MS confirms molecular weight (e.g., [M+H]⁺ at m/z 357.92) and isotopic patterns for iodine .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths (C-I ≈ 2.10 Å) and dihedral angles between pyrazine and chlorophenyl groups .

Q. Key Data Contradictions :

- Discrepancies in reported C-I bond lengths (2.08–2.12 Å) may arise from solvent effects or crystallographic refinement parameters .

Advanced: How can researchers address challenges in resolving crystallographic disorder in this compound derivatives?

Methodological Answer :

Crystallographic disorder often occurs in halogenated pyrazines due to rotational flexibility of the chlorophenyl group. Strategies include:

- Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K data for SHELXL refinement) .

- Twinned Data Refinement : SHELXD/SHELXE pipelines handle twinning by pseudo-merohedral symmetry, improving Rint values (<0.05) .

- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian09) to validate bond angles and torsional strain .

Advanced: What strategies reconcile contradictions in reported biological activities of iodopyrazine derivatives?

Methodological Answer :

Discrepancies in bioactivity data (e.g., antimicrobial vs. antitumor effects) may stem from:

- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1%) .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups at position 3) to modulate activity. Compare with analogs like 5-(difluoromethyl)pyrazine-2-carboxylic acid .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., t½ in rat liver microsomes) to rule out false negatives .

Q. Example SAR Table :

| Compound | Substituents | IC₅₀ (μM) | Target |

|---|---|---|---|

| 2-(4-Cl-Ph)-5-I-pyrazine | I, Cl | 12.3 | Kinase X |

| 5-CF₃-pyrazine-2-carboxylic acid | CF₃, COOH | 8.7 | Kinase X |

Basic: How should researchers handle safety and storage protocols for this compound?

Q. Methodological Answer :

- Handling : Use fume hoods to avoid inhalation of fine powders. Static discharge risks require grounded equipment .

- Storage : Airtight containers under inert gas (argon) at 2–8°C prevent iodine loss via sublimation .

- Waste Disposal : Neutralize with 10% aqueous NaOH before incineration to avoid halogenated byproducts .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Q. Methodological Answer :

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to evaluate activation barriers for Suzuki couplings .

- NBO Analysis : Identifies charge distribution (e.g., iodine's σ-hole for halogen bonding) influencing regioselectivity .

- Molecular Dynamics : Simulates solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. Predicted Reactivity :

- Iodine's polarizability enhances oxidative addition with Pd(0), while chlorophenyl groups stabilize intermediates via π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.